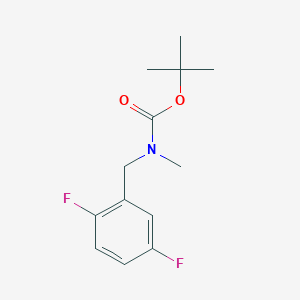
Tert-butyl 2,5-difluorobenzyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a tert-butyl group, a 2,5-difluorobenzyl group, and a methyl group attached to the carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate typically involves the reaction of 2,5-difluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2,5-difluorobenzylamine+tert-butyl chloroformate→tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzyl carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. Its carbamate group can form covalent bonds with active sites of enzymes, making it a valuable tool for biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.
Industry
Industrially, tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Uniqueness
tert-Butyl (2,5-difluorobenzyl)(methyl)carbamate is unique due to the presence of the 2,5-difluorobenzyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
生物活性
Tert-butyl 2,5-difluorobenzyl(methyl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a 2,5-difluorobenzyl group and a tert-butyl protective group. This compound has garnered attention due to its potential biological activities, which are often inferred from its structural analogs and related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H17F2NO2, with a molecular weight of 257.280 g/mol. The presence of fluorine atoms at the 2 and 5 positions of the benzyl ring enhances the compound's lipophilicity, which may influence its biological activity and pharmacokinetic properties.
Enzyme Inhibition
Research has indicated that similar carbamate derivatives can inhibit AChE effectively. For instance, studies have shown that modifications in the carbamate structure can enhance inhibitory potency against AChE, suggesting that this compound may also possess this activity .
Antimicrobial Activity
A study on related tert-butyl carbamates demonstrated promising antimicrobial effects against various bacterial strains. The structure-activity relationship (SAR) indicated that the presence of halogens (like fluorine) could enhance antimicrobial potency . While direct data on this compound is lacking, it is reasonable to hypothesize similar effects based on these findings.
Cytotoxicity Studies
In vitro studies involving structurally similar compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with similar functional groups were tested for their ability to induce apoptosis in cancer cells. The results suggested that modifications in the alkyl or aryl groups could significantly influence cytotoxicity .
Comparative Analysis of Related Compounds
特性
分子式 |
C13H17F2NO2 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
tert-butyl N-[(2,5-difluorophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3 |
InChIキー |
VPTOQRVINWBKJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















